molecular formula C3H2N2O2 B2397456 1,2,5-Oxadiazole-3-carbaldehyde CAS No. 1485710-88-0

1,2,5-Oxadiazole-3-carbaldehyde

Cat. No. B2397456
CAS RN: 1485710-88-0
M. Wt: 98.061
InChI Key: FVPKJLUCXSTBSP-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carbaldehyde is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has a CAS Number of 1485710-88-0 and a molecular weight of 98.06 .


Synthesis Analysis

Oxadiazoles, including this compound, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 98.06 and is liquid in its physical form .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,2,5-Oxadiazole-3-carbaldehyde in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents. Another advantage is its diverse range of applications in various fields. However, one of the major limitations of using this compound in lab experiments is its toxicity. It can be toxic to living organisms, and therefore, proper precautions should be taken when handling it.

Future Directions

There are various future directions for the research on 1,2,5-Oxadiazole-3-carbaldehyde. One of the future directions is the development of more potent derivatives of this compound for use as antimicrobial, antifungal, and anticancer agents. Another future direction is the development of new methods for the synthesis of this compound, which can be more efficient and environmentally friendly. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples can be explored.

Synthesis Methods

The synthesis of 1,2,5-Oxadiazole-3-carbaldehyde can be achieved through different methods. The most common method involves the reaction of hydrazine hydrate with 2-nitrobenzaldehyde in the presence of acetic acid. The reaction proceeds through a condensation reaction, where the hydrazine hydrate acts as a nucleophile attacking the aldehyde group of 2-nitrobenzaldehyde, forming a Schiff base intermediate. The intermediate then undergoes cyclization to form this compound.

Scientific Research Applications

1,2,5-Oxadiazole-3-carbaldehyde has been extensively studied for its diverse range of applications in various fields. In the field of medicinal chemistry, it has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and mercury, in biological samples.

properties

IUPAC Name

1,2,5-oxadiazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2/c6-2-3-1-4-7-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKJLUCXSTBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1485710-88-0
Record name 1,2,5-oxadiazole-3-carbaldehyde
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